molecular formula C8H15N3 B15225638 N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine

Cat. No.: B15225638
M. Wt: 153.22 g/mol
InChI Key: SWZOBHKUVHCFLH-UHFFFAOYSA-N
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Description

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 3 and a propan-1-amine group at position 4. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with propan-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as crystallization or distillation, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be compared with other similar compounds, such as:

  • N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
  • 3-Amino-1-methyl-1H-pyrazole

These compounds share structural similarities with this compound but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and enzyme inhibition properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the propan-1-amine moiety enhances its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

CompoundInhibition Zone (mm)MIC (µg/mL)MBC (µg/mL)
7b200.220.25
Acarbose150.50.6

The compound 7b , a derivative of pyrazole, exhibited the highest antimicrobial activity with a minimum inhibitory concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Antifungal Activity

This compound and its derivatives have also been evaluated for antifungal activity. Research indicates that these compounds can inhibit the growth of several fungal strains.

Fungal StrainInhibition Zone (mm)
Aspergillus niger16
Geotrichum candidum14
Penicillium digitatum15

These results suggest that the compound has effective antifungal properties comparable to standard antifungal agents .

3. Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism.

CompoundIC50 (mg/mL)
N-(pyrazole)0.134
Acarbose0.26

The IC50 value indicates that N-(pyrazole) exhibits superior alpha-amylase inhibition compared to acarbose, suggesting potential applications in managing diabetes .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The findings indicated that derivatives like N-(pyrazole) significantly inhibited bacterial growth, supporting their use as potential therapeutic agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyrazole derivatives, revealing that modifications to the pyrazole structure could enhance inhibitory activity against alpha-amylase. This suggests a pathway for developing more effective antidiabetic drugs .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11-7(8)2/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

SWZOBHKUVHCFLH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(NN=C1)C

Origin of Product

United States

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